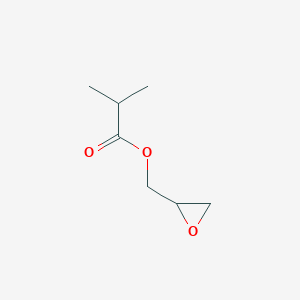
Glycidyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidyl isobutyrate is an organic compound with the molecular formula C7H12O3. It is an ester derived from isobutyric acid and glycidol. This compound is known for its reactivity due to the presence of an epoxide group, making it useful in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycidyl isobutyrate can be synthesized through the esterification of isobutyric acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using continuous esterification processes. The reactants, isobutyric acid and glycidol, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Glycidyl isobutyrate undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group. These reactions are usually performed in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group. These reactions are often carried out in the presence of a base to facilitate the opening of the epoxide ring.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycidyl isobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactivity and ability to form cross-linked networks.
Wirkmechanismus
The mechanism of action of glycidyl isobutyrate involves the reactivity of its epoxide group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in many applications, such as polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycidyl butyrate: Similar in structure but derived from butyric acid instead of isobutyric acid.
Glycidyl methacrylate: Contains a methacrylate group instead of an isobutyrate group, making it more suitable for polymerization reactions.
Glycidyl ethers: Compounds where the glycidyl group is attached to an ether instead of an ester.
Uniqueness
Glycidyl isobutyrate is unique due to its specific ester structure, which imparts different reactivity and properties compared to other glycidyl compounds. Its combination of an epoxide and ester group makes it versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
3669-66-7 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(8)10-4-6-3-9-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
IFYMWMIVKOWLHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)
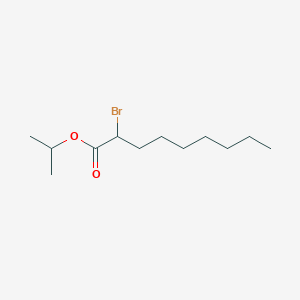
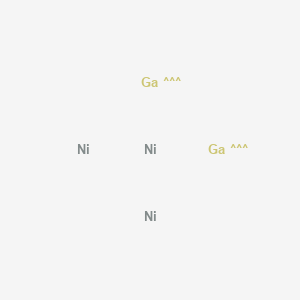
![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)
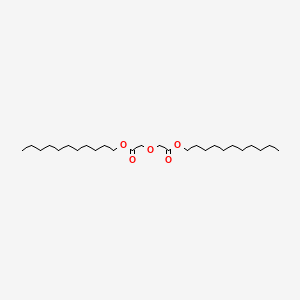

![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)
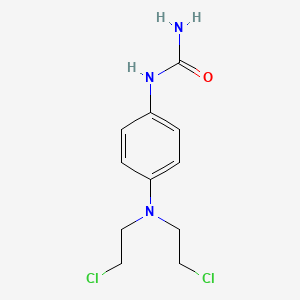
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)

![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
